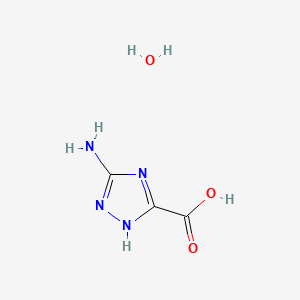

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2.H2O/c4-3-5-1(2(8)9)6-7-3;/h(H,8,9)(H3,4,5,6,7);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJCUQSNRFXRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583488 | |

| Record name | 3-Amino-1H-1,2,4-triazole-5-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206658-93-7, 304655-78-5 | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, hydrate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206658-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1H-1,2,4-triazole-5-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind its structural features and their implications for its chemical behavior and biological activity.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in a wide range of biological interactions. Its derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties. 3-Amino-1,2,4-triazole-5-carboxylic acid, as a bifunctional molecule, serves as a crucial building block for the synthesis of more complex molecules, including enzyme inhibitors and metal-organic frameworks (MOFs).[1][2] The presence of both a carboxylic acid and an amino group on the triazole core imparts unique chemical reactivity and allows for diverse synthetic modifications.[3] The hydrate form, in particular, presents a crystalline structure where water molecules play a key role in stabilizing the supramolecular assembly through hydrogen bonding.

Elucidation of the Molecular Structure

Spectroscopic Analysis: A Window into Molecular Architecture

Spectroscopic techniques provide valuable information about the connectivity and chemical environment of atoms within a molecule.

-

¹H NMR: The proton NMR spectrum of 3-Amino-1,2,4-triazole-5-carboxylic acid would be expected to show distinct signals for the amino (-NH₂) protons, the triazole ring N-H proton, and the carboxylic acid (-COOH) proton. The chemical shifts of these labile protons can be influenced by the solvent and the presence of water, which is consistent with a hydrated form.

-

¹³C NMR: The carbon NMR spectrum would reveal two signals for the carbon atoms of the triazole ring and a downfield signal for the carboxylic acid carbon. The precise chemical shifts provide insight into the electronic environment of each carbon atom.

The IR spectrum is particularly informative for identifying the functional groups present in the molecule. Key vibrational frequencies would include:

-

O-H stretching: A broad absorption band in the region of 3500-2500 cm⁻¹ is characteristic of the carboxylic acid O-H stretching, often overlapping with the N-H stretching vibrations. The presence of water of hydration would also contribute to this broadness.

-

N-H stretching: The amino group would exhibit symmetric and asymmetric stretching vibrations typically in the 3400-3200 cm⁻¹ region.

-

C=O stretching: A strong absorption band around 1700-1650 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

C=N and C-N stretching: Vibrations associated with the triazole ring would appear in the fingerprint region (1600-1400 cm⁻¹).

Tautomerism: A Dynamic Equilibrium

A critical aspect of the molecular structure of 3-Amino-1,2,4-triazole-5-carboxylic acid is the potential for tautomerism. The triazole ring can exist in different isomeric forms depending on the position of the proton on the nitrogen atoms. The two most probable tautomers are the 1H and 2H forms. Computational studies on related 3-amino-1,2,4-triazole derivatives can provide insights into the relative stabilities of these tautomers. The specific tautomeric form present in the solid state is influenced by intermolecular interactions, particularly hydrogen bonding, which would be significantly impacted by the presence of water molecules in the hydrate.

Synthesis and Crystallization

The synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid typically involves the cyclization of a precursor containing the necessary functionalities. While a definitive, step-by-step protocol for the hydrate is not widely published, a general and robust approach involves the condensation of aminoguanidine with a dicarbonyl compound or its equivalent, followed by cyclization. A plausible synthetic route is the reaction of aminoguanidine bicarbonate with a suitable carboxylic acid derivative under acidic conditions, potentially facilitated by microwave irradiation to enhance reaction rates and yields.[4]

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 5-substituted 3-amino-1,2,4-triazoles, which can be adapted for the synthesis of the carboxylic acid derivative.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Microwave-Assisted Synthesis of a Related Derivative

The following protocol for a related 5-substituted 3-amino-1,2,4-triazole provides a foundation for developing a specific synthesis for the carboxylic acid analog.[4]

Materials:

-

Aminoguanidine bicarbonate

-

Appropriate dicarboxylic acid or its monoester monoacid chloride

-

Mineral acid catalyst (e.g., HCl)

-

Solvent (if necessary)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine aminoguanidine bicarbonate (1.0 eq) and the carboxylic acid derivative (1.1 eq).

-

Add a catalytic amount of a mineral acid.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature and time to effect cyclization.

-

After cooling, the crude product is isolated.

-

Purification is typically achieved by recrystallization from a suitable solvent system, such as an alcohol/water mixture.

-

To obtain the hydrate, the final crystallization should be performed from an aqueous solution, allowing for the incorporation of water molecules into the crystal lattice.

Rationale for Experimental Choices:

-

Microwave Irradiation: This technique significantly accelerates the reaction rate, often leading to higher yields and cleaner products in a shorter time compared to conventional heating.

-

Acid Catalysis: The acid protonates the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the aminoguanidine.

-

Recrystallization from Aqueous Solution: This is a critical step for obtaining the hydrate form, as it allows for the ordered incorporation of water molecules into the crystal structure.

Applications in Drug Development: A Scaffold for Enzyme Inhibition

The 3-amino-1,2,4-triazole-5-carboxylic acid scaffold is a valuable starting point for the design of enzyme inhibitors. The amino and carboxylic acid groups provide convenient handles for derivatization, allowing for the introduction of various pharmacophoric features to target the active site of specific enzymes.

Mechanism of Action: Targeting Enzyme Active Sites

Derivatives of 3-amino-1,2,4-triazole have shown inhibitory activity against a range of enzymes. The mechanism of inhibition often involves the formation of specific interactions with amino acid residues in the enzyme's active site.

-

Hydrogen Bonding: The nitrogen atoms of the triazole ring, the amino group, and the carboxylic acid group can all act as hydrogen bond donors and acceptors.

-

Coordination with Metal Ions: In metalloenzymes, the triazole nitrogen atoms can coordinate with the metal cofactor, disrupting its catalytic function.

-

Hydrophobic Interactions: By attaching hydrophobic moieties to the scaffold, derivatives can engage in favorable hydrophobic interactions within the binding pocket.

The following diagram illustrates the general principle of enzyme inhibition by a 3-amino-1,2,4-triazole derivative.

Caption: General mechanism of enzyme inhibition by a 3-amino-1,2,4-triazole derivative.

Case Study: Inhibition of Catalase

The parent compound, 3-amino-1,2,4-triazole, is a known inhibitor of the enzyme catalase.[5] This inhibition is believed to occur through the interaction of the triazole with the heme prosthetic group of the enzyme. This provides a foundational example of how this scaffold can be utilized to target specific enzymatic pathways.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₃H₆N₄O₃ | [6] |

| Molecular Weight | 146.11 g/mol | [6] |

| Melting Point | 182 °C (decomposes) | |

| Appearance | White to off-white crystalline solid |

Conclusion and Future Perspectives

This compound is a molecule of significant interest due to its versatile chemical nature and its potential as a scaffold in drug discovery and materials science. While a definitive single-crystal X-ray structure of the hydrate would provide invaluable atomic-level detail, the available spectroscopic data, combined with knowledge of related compounds, allows for a robust understanding of its molecular architecture. Future research should focus on the development of optimized and scalable synthetic routes to this compound and its derivatives, as well as in-depth investigations into their mechanisms of action against specific biological targets. The exploration of its coordination chemistry also holds promise for the design of novel metal-organic frameworks with unique properties.

References

-

Krasavin, M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Retrieved from [Link]

-

Margoliash, E., & Novogrodsky, A. (1958). A study of the inhibition of catalase by 3-amino-1:2:4:-triazole. Biochemical Journal, 68(3), 468–475. Retrieved from [Link]

-

Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(59), 37048–37057. Retrieved from [Link]

-

Smith, G., et al. (2000). Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Retrieved from [Link]

-

Margoliash, E. (1959). Inhibition of some metalloprotein enzymes by 3-amino-1,2,4-triazole. Biochimica et Biophysica Acta, 31, 227-236. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate. Retrieved from [Link]

-

Margoliash, E., & Novogrodsky, A. (1958). A study of the inhibition of catalase by 3-amino-1:2:4-triazole. PMC. Retrieved from [Link]

-

Chernyshev, V. M., et al. (2006). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. Retrieved from [Link]

-

Zhao, F., et al. (2021). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Synthesis, 53(11), 1901-1910. Retrieved from [Link]

-

Inoue, K., et al. (2024). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, E80, 1161-1164. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chernyshev, V. M., et al. (2006). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-amino-1H-1,2,4-triazole-5-carboxylic acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 304655-78-5 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. A study of the inhibition of catalase by 3-amino-1:2:4:-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C3H6N4O3 | CID 16211818 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (CAS: 304655-78-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATZc) is a versatile heterocyclic compound that stands at the crossroads of medicinal chemistry, materials science, and agricultural research. Its unique structural scaffold, featuring a triazole ring functionalized with both an amino and a carboxylic acid group, imparts a range of valuable chemical and biological properties. This guide provides a comprehensive technical overview of ATZc, delving into its physicochemical characteristics, synthesis rationale, and diverse applications. We will explore its emerging role as an enzyme inhibitor with therapeutic potential, its utility as a sophisticated building block for novel metal-organic frameworks (MOFs), and its established position as a key intermediate in the development of bioactive molecules. This document is intended to serve as a foundational resource for researchers seeking to harness the potential of this compelling molecule.

Core Molecular Characteristics

3-Amino-1,2,4-triazole-5-carboxylic acid, in its hydrated form, is a white crystalline solid. The presence of the amino group, carboxylic acid, and the nitrogen-rich triazole ring makes it a polar molecule, lending it solubility in polar solvents.[1] The interplay of these functional groups is central to its reactivity and utility.

| Property | Value | Source(s) |

| CAS Number | 304655-78-5 | [2][3] |

| Molecular Formula | C₃H₆N₄O₃ | [2] |

| Molecular Weight | 146.11 g/mol | [2] |

| Anhydrous Molecular Weight | 128.09 g/mol | [3] |

| Melting Point | 182 °C (decomposes) | |

| Appearance | White to off-white solid/powder | |

| SMILES | C1(=NC(=NN1)N)C(=O)O.O | [2] |

| InChI Key | AGJCUQSNRFXRDU-UHFFFAOYSA-N | [2] |

Spectroscopic and Analytical Profile

A definitive structural confirmation of ATZc relies on a combination of spectroscopic techniques. While raw spectral data is not provided here, a summary of expected observations is crucial for validation in a research setting.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: Expected to show signals corresponding to the amine protons and the exchangeable carboxylic acid proton. The exact chemical shifts would be dependent on the solvent used (typically DMSO-d₆).

-

¹³C NMR: Signals for the two distinct carbons of the triazole ring and the carboxylic acid carbon are anticipated.[2]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by distinct vibrational bands. Key absorptions would include N-H stretching from the amino group, O-H stretching from the carboxylic acid, C=O stretching of the carboxyl group, and characteristic vibrations of the C=N and N-N bonds within the triazole ring.[4]

-

Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the parent molecule.

Researchers can find reference spectra on platforms like PubChem and ChemicalBook for comparison with their experimentally obtained data.[1][2][5]

Synthesis Strategies: A Conceptual Framework

A plausible synthetic route for 3-amino-1,2,4-triazole-5-carboxylic acid would involve the reaction of aminoguanidine with a suitable two-carbon synthon containing two carboxylic acid functionalities (or their equivalents), followed by cyclization. A general procedure for a related synthesis involves heating an aminoguanidine salt with formic acid to achieve cyclization.[6][7] The choice of solvent, temperature, and catalyst is critical in driving the reaction towards the desired product and minimizing side reactions. Microwave-assisted synthesis has emerged as a modern, efficient method for generating substituted 3-amino-1,2,4-triazoles, offering advantages in terms of reaction time and yield.[4]

Caption: Conceptual workflow for the synthesis of ATZc.

Applications in Drug Discovery and Development

The 3-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions.[8][9] ATZc, in particular, has demonstrated noteworthy potential as an enzyme inhibitor.

Enzyme Inhibition: A Case Study on Catalase

Catalase is a critical antioxidant enzyme that detoxifies hydrogen peroxide. Uncontrolled levels of reactive oxygen species are implicated in a host of diseases, making modulation of antioxidant pathways a key therapeutic strategy. Recent research has identified ATZc as an inhibitor of human erythrocyte catalase.[10]

This inhibitory effect was found to be pH-dependent, with the strongest inhibition observed at a physiological pH of 7.5.

| pH | IC₅₀ Value (µM) |

| 5.5 | 49.01 |

| 7.5 | 23.21 |

| Data sourced from Çıkrıkcı & Gençer, 2024.[10] |

Causality and Insight: The parent compound, 3-amino-1,2,4-triazole (without the carboxylic acid), is a known irreversible inhibitor of catalase.[10] The carboxylic acid moiety in ATZc likely influences the molecule's interaction with the enzyme's active site, potentially affecting its binding affinity and inhibitory potency. The pH-dependent activity suggests that the ionization state of either the compound (specifically the carboxylic acid and amino groups) or the amino acid residues in the catalase active site is crucial for the inhibitory interaction. This finding is significant for drug development, as it highlights ATZc as a tunable scaffold for designing more potent and specific catalase inhibitors for conditions associated with oxidative stress.

Metabolic Disorders and Heme Synthesis

The parent compound, 3-amino-1,2,4-triazole (ATZ), has been investigated for its effects on metabolic syndrome. Studies in mice with high-fat diet-induced obesity have shown that ATZ can induce significant fat loss. The proposed mechanism involves the inhibition of heme synthesis, which in turn blocks adipogenesis (the formation of fat cells), leading to apoptosis of adipocytes.[1][2] This results in an overall improvement in the metabolic profile, including reduced blood pressure, body weight, and insulin resistance.[1]

Given that ATZc is a carboxylic acid derivative of ATZ, it is a prime candidate for further investigation in this area. The carboxylic acid group could be leveraged to alter pharmacokinetic properties, such as solubility and bioavailability, potentially leading to derivatives with improved therapeutic profiles for metabolic disorders.

Caption: Proposed mechanism of action for ATZ derivatives in metabolic syndrome.

Role in Materials Science: A Ligand for Metal-Organic Frameworks (MOFs)

The bifunctional nature of ATZc, possessing both a nitrogen-rich triazole ring and a carboxylic acid group, makes it an excellent ligand for the construction of Metal-Organic Frameworks (MOFs).[3] MOFs are a class of porous crystalline materials with applications in gas storage, catalysis, and separation.

The triazole and carboxylate groups can coordinate with metal ions in various modes, leading to the formation of multidimensional structures. For instance, ATZc has been successfully used in the synthesis of a three-dimensional metal-organic framework, [ZnF(AmTAZ)].[3][11]

Experimental Protocol: General MOF Synthesis

The synthesis of MOFs using ATZc typically involves a solvothermal reaction, where the ligand and a metal salt are heated in a solvent under pressure.

-

Reactant Preparation : Dissolve this compound and a chosen metal salt (e.g., Zinc Nitrate) in a suitable solvent, such as N,N-Dimethylformamide (DMF) or water, in a specific molar ratio.

-

Reaction Setup : Place the solution in a sealed reaction vessel, often a Teflon-lined stainless steel autoclave.

-

Solvothermal Reaction : Heat the autoclave in an oven at a controlled temperature (e.g., 80-150 °C) for a defined period (e.g., 24-72 hours). During this time, the components self-assemble into the crystalline MOF structure.

-

Isolation and Purification : After cooling the reactor to room temperature, the resulting crystalline product is collected by filtration. The product is then washed with fresh solvent to remove any unreacted starting materials.

-

Activation : The purified MOF is often "activated" by heating under vacuum to remove solvent molecules occluded within the pores, making the framework accessible for applications like gas adsorption.

Causality and Insight: The choice of metal ion, solvent, and reaction temperature can significantly influence the final structure and properties of the MOF. The ability of ATZc to act as a versatile linker allows for the rational design of MOFs with tailored pore sizes and functionalities, which is a key objective in materials chemistry.[12]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazard Classification : It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[7]

-

Disposal : Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion and Future Outlook

This compound is a molecule of significant scientific interest, bridging the gap between fundamental organic synthesis and applied sciences. Its demonstrated bioactivity as a catalase inhibitor and the therapeutic potential of its parent compound in metabolic diseases underscore its importance for drug discovery professionals. Concurrently, its utility as a bifunctional ligand in the burgeoning field of MOF chemistry highlights its value to materials scientists. Future research will likely focus on derivatizing the ATZc scaffold to fine-tune its biological activity and pharmacokinetic properties, as well as exploring its use with a wider range of metal ions to create novel functional materials. This guide serves as a testament to the multifaceted nature of ATZc and a call to the scientific community to further explore its untapped potential.

References

-

Organic Syntheses. (1946). 3-AMINO-1H-1,2,4-TRIAZOLE. Organic Syntheses, 26, 11. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Hourani, B., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1293. [Link]

-

Çıkrıkcı, K., & Gençer, N. (2024). Effect of 3-Amino-1,2,4-Triazole-5-Carboxylic Acid on Human Blood Erythrocyte Catalase. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 541-546. [Link]

-

Chemical Communications (RSC Publishing). (2021). Amino and triazole-containing metal–organic frameworks for highly efficient CO2 fixation. Chemical Communications, 57(80), 10397-10400. [Link]

-

de Souza, M. V. N., et al. (2020). 3-Amino-1,2,4-Triazole Induces Quick and Strong Fat Loss in Mice with High Fat-Induced Metabolic Syndrome. Oxidative Medicine and Cellular Longevity, 2020, 3025361. [Link]

-

Shaanxi Dayu Chemical Co., Ltd. (n.d.). 3-Amino-1,2,4-Triazole-5-Carboxylic Acid. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate. Retrieved from [Link]

- Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.

-

SpectraBase. (n.d.). 3-amino-1H-1,2,4-triazole-5-carboxylic acid. Retrieved from [Link]

-

OUCI. (n.d.). State of the Art in Industrial Application of Amino-1,2,4-Triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[2][4][6]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(15), 4991. [Link]

Sources

- 1. 3-Amino-1,2,4-triazole-5-carboxylic acid(3641-13-2) IR Spectrum [chemicalbook.com]

- 2. This compound | C3H6N4O3 | CID 16211818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-Amino-1,2,4-triazole-5-carboxylic acid(3641-13-2) 1H NMR spectrum [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 8. State of the Art in Industrial Application of Amino-1,2,4-Triazoles [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. 3-Amino-1,2,4-Triazole-5-Carboxylic Acid [tolyltriazole-benzotriazole.com]

- 11. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. rsc.org [rsc.org]

Physical and chemical properties of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the compound's characteristics, including its molecular structure, solubility, spectral properties, and thermal stability. The guide also presents detailed experimental protocols for its synthesis and analysis, grounded in scientific integrity and practical expertise.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a triazole ring substituted with both an amino and a carboxylic acid group, makes it a versatile building block for the synthesis of a wide range of molecules, including novel therapeutic agents and functional materials such as metal-organic frameworks (MOFs).[2][3] The presence of both acidic and basic functional groups, along with the aromatic triazole core, imparts a distinct set of physicochemical properties that are critical to its application and handling. This guide aims to provide a detailed exploration of these properties, supported by experimental data and established scientific principles.

Molecular Structure and Key Identifiers

The fundamental structure of this compound is central to understanding its chemical behavior. The presence of water of hydration is a key feature of its common solid form.

Caption: Chemical structure of this compound.

Table 1: Key Identifiers

| Identifier | Value |

| IUPAC Name | 3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydrate |

| CAS Number | 304655-78-5 |

| Molecular Formula | C₃H₆N₄O₃ |

| Molecular Weight | 146.11 g/mol (hydrate) |

| 128.09 g/mol (anhydrous basis) | |

| InChI | InChI=1S/C3H4N4O2.H2O/c4-3-5-1(2(8)9)6-7-3;/h(H,8,9)(H3,4,5,6,7);1H2 |

| SMILES | O=C(O)C1=NN=C(N)N1.O[4] |

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application. This section details the known physical characteristics of this compound.

3.1. Appearance and Form

This compound typically presents as a white to off-white crystalline powder.[1]

3.2. Melting Point

The melting point is a crucial indicator of purity. For this compound, the literature reports a melting point of approximately 182 °C , with decomposition.[2]

3.3. Solubility

The solubility profile of a compound is paramount for its use in various applications, from reaction chemistry to drug delivery. The solubility of this compound is influenced by its polar functional groups and the presence of the triazole ring.

While quantitative data is not extensively available in the literature, qualitative descriptions indicate that it is soluble in aqueous bases and dimethyl sulfoxide (DMSO), particularly with heating.[5] There are conflicting reports on its solubility in water, with some sources describing it as "very soluble" and others as "slightly soluble".[1] This discrepancy may be attributable to variations in the degree of hydration or crystalline form.

3.4. pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. As an amphoteric molecule with both a carboxylic acid and an amino group, 3-Amino-1,2,4-triazole-5-carboxylic acid has at least two pKa values. A predicted pKa value of 11.74 ± 0.40 is available, which likely corresponds to the deprotonation of the triazole ring NH or the amino group.[1] The pKa of the carboxylic acid group is expected to be significantly lower.

Experimental Protocol: Potentiometric Titration for pKa Determination

The experimental determination of pKa values is essential for a precise understanding of the compound's behavior in different pH environments. A standard potentiometric titration can be employed.

Caption: Workflow for the experimental determination of pKa values.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the amino group, and the triazole ring.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and salt formation.

-

Amino Group: The amino group is nucleophilic and can participate in reactions such as acylation and alkylation.

-

Triazole Ring: The triazole ring is aromatic and can undergo electrophilic substitution, although the presence of the amino and carboxylic acid groups will influence the regioselectivity of such reactions.

The compound's ability to act as a ligand in the formation of metal-organic frameworks (MOFs) is a testament to the coordinating ability of its nitrogen and oxygen atoms.[2][3]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

5.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and water, the N-H stretch of the amino group and triazole ring, the C=O stretch of the carboxylic acid, and various vibrations of the triazole ring.

Synthesis

A general method for the synthesis of 3-amino-1,2,4-triazoles involves the reaction of aminoguanidine with a carboxylic acid or its derivative.[6] A plausible synthetic route to 3-Amino-1,2,4-triazole-5-carboxylic acid could involve the cyclization of a suitable precursor.

Illustrative Synthetic Protocol

A detailed, step-by-step protocol for the synthesis of this compound is crucial for its accessibility in research. A method has been described involving the heating of ethyl 2-(2-carbamimidoylhydrazinyl)-2-oxoacetate in water.[7]

Caption: A potential workflow for the synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid.[7]

Thermal Stability

Understanding the thermal stability of a compound is critical for its storage, handling, and processing. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques for this purpose. A study on energetic complexes of 3-amino-1,2,4-triazole-5-carboxylic acid indicates that the ligand itself contributes to the thermal properties of the resulting materials.[8] TGA/DSC analysis of the pure hydrated compound would reveal the temperature of dehydration and the onset of decomposition.

Safety and Handling

This compound is classified as an irritant.[9] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated place.[9]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

Conclusion

This compound is a valuable and versatile compound with a rich chemistry that makes it a compelling building block for the development of new pharmaceuticals and materials. This technical guide has provided a detailed overview of its physical and chemical properties, drawing from the available scientific literature. While there are still opportunities for more in-depth characterization, particularly in the areas of quantitative solubility, experimental pKa determination, and detailed spectroscopic analysis, this guide serves as a solid foundation for researchers and developers working with this promising molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ACS Omega. Thermodynamics and Catalytic Properties of Two Novel Energetic Complexes Based on 3-Amino-1,2,4-triazole-5-carboxylic Acid. [Link]

-

Organic Syntheses. 3-amino-1h-1,2,4-triazole. [Link]

-

Oakwood Chemical. 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate. [Link]

-

ResearchGate. Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. [Link]

-

Semantic Scholar. Synthesis and determination of pKa values of some new 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents. [Link]

-

Oriental Journal of Chemistry. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. [Link]

-

MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. [Link]

-

Alkali Scientific. This compound, 1 X 25 g (282073-25G). [Link]

-

ResearchGate. Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. [Link]

- Google Patents.

-

MDPI. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. [Link]

-

Organic Syntheses. 4-amino-4h-1,2,4-triazole. [Link]

-

J&K Scientific. 3-Amino-1,2,4-triazole-5-carboxylic acid. [Link]

-

Shaanxi Dayu Chemical Co., Ltd. 3-Amino-1,2,4-Triazole-5-Carboxylic Acid. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and thermal study of 1,2,4-triazole derivatives. [Link]

-

SpectraBase. 3-amino-1H-1,2,4-triazole-5-carboxylic acid - Optional[UV-VIS] - Spectrum. [Link]

-

Carl ROTH. This compound, 500 g. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Crystallography Open Database. Search results. [Link]

-

DTIC. solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro. [Link]

-

ResearchGate. FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl].... [Link]

-

Crystallography Open Database. there are 524007 entries in the selection. [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Factory Supply Wholesale. 16691-43-3 3-Amino-5-mercapto-1,2,4-triazole with Efficient Delivery. [Link]

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

ResearchGate. 4-Amino-3-[2-(9H-carbazol-9-yl)ethyl]-1H-1,2,4-triazole-5(4H)-thione dimethyl sulfoxide monosolvate. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. alkalisci.com [alkalisci.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Amino-1,2,4-triazole-5-carboxylic acid CAS#: 3641-13-2 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-アミノ-1,2,4-トリアゾール-5-カルボン酸 水和物 98% | Sigma-Aldrich [sigmaaldrich.com]

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate melting point

An In-depth Technical Guide to the Thermal Analysis of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate: Beyond the Melting Point

Executive Summary

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) is a heterocyclic compound of significant interest in the development of pharmaceuticals, agricultural chemicals, and advanced materials like metal-organic frameworks (MOFs).[1][2][3][4] It is commonly supplied and handled as a hydrate, a crystalline solid that incorporates water molecules into its lattice structure. While commercial suppliers report a melting point in the range of 178-183°C, often with decomposition, this single value belies the complex thermal behavior of the material.[1][5] For the researcher, scientist, or drug development professional, a nuanced understanding of this behavior is critical for process development, formulation, and quality control.

This guide moves beyond a simple recitation of the literature melting point. As a self-validating system of protocols, it provides a comprehensive framework for characterizing the thermal properties of ATCA hydrate. We will dissect the interplay between dehydration, melting, and decomposition, presenting both standard and advanced methodologies to generate a complete and unambiguous thermal profile. The causality behind each experimental choice is explained to empower the user to not only follow the protocol but also to interpret the results with confidence and scientific integrity.

Compound Profile: this compound

ATCA hydrate is a solid, crystalline material whose core structure consists of a triazole ring substituted with both an amino (-NH₂) and a carboxylic acid (-COOH) group.[5] This bifunctional nature makes it an excellent ligand for creating complex molecular architectures.[1][3] The presence of water of hydration is a critical, though often variable, aspect of its solid-state structure.

| Property | Value | Source |

| IUPAC Name | 3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydrate | PubChem[6] |

| CAS Number | 304655-78-5 | Sigma-Aldrich[1] |

| Molecular Formula | C₃H₄N₄O₂ · xH₂O | Sigma-Aldrich[1] |

| Molecular Weight | 128.09 g/mol (anhydrous basis) | Sigma-Aldrich[1] |

| Appearance | White to gray powder/solid | Multiple Sources[1][7] |

| Reported Melting Point | 182 °C (lit., with decomposition) | Sigma-Aldrich[1] |

| 178–183°C (with decomposition) | Benchchem[5] |

The Challenge: Deconstructing the "Melting" of a Hydrate

For a pure, stable crystalline compound, the melting point is a sharp, well-defined temperature at which it transitions from a solid to a liquid.[8] However, for a hydrated and thermally labile compound like ATCA hydrate, the observed "melting" is a more complex, multi-stage process. Heating such a compound initiates a cascade of events that can overlap and be easily misinterpreted.

The key is to understand that the energy supplied during heating does not simply go into breaking the crystal lattice to form a liquid. It also drives other processes:

-

Dehydration : The initial energy input breaks the bonds holding the water molecules within the crystal. This is an endothermic process where the compound loses mass, transforming from the hydrated to the anhydrous salt.[9] This can occur well below the true melting point of the anhydrous compound.

-

Melting : If the anhydrous form is stable at higher temperatures, it will then melt at its characteristic melting point.

-

Decomposition : For many complex organic molecules, the energy required to melt the compound is sufficient to break covalent bonds within the molecule itself, leading to irreversible chemical degradation.[10] This is often observed as a color change, gas evolution, or charring.

For ATCA hydrate, these events, particularly dehydration and decomposition, occur in close succession, making a simple visual determination of melting point ambiguous and potentially misleading.

Caption: Potential thermal event pathway for ATCA Hydrate upon heating.

Protocol I: Screening by Capillary Melting Point Determination

This method serves as a rapid, qualitative screening tool. It is essential for a preliminary assessment but, as argued, insufficient for a complete characterization of ATCA hydrate.

3.1. Principle A small, finely powdered sample is heated in a glass capillary tube at a controlled rate. The temperatures at which the substance begins to melt (collapse point) and is completely liquid (clear point) are recorded as the melting range.[8] For a substance that decomposes, the range is recorded from the onset of melting to the onset of visible decomposition.

3.2. Experimental Protocol

-

Sample Preparation : Ensure the ATCA hydrate sample is a fine, dry powder. If coarse, gently crush it using a mortar and pestle. Agglomerated samples heat unevenly.

-

Capillary Loading : Tap the open end of a capillary tube into the powder. A sample height of 2-3 mm is optimal.[8] Pack the sample firmly at the bottom by tapping or dropping it through a long glass tube.

-

Instrument Setup : Place the loaded capillary into the heating block of a digital melting point apparatus.

-

Rapid Ramp (Scouting) : Set a high heating rate (e.g., 10-20 °C/min) to quickly find an approximate melting temperature.

-

Analytical Ramp (Measurement) :

-

Prepare a new capillary.

-

Set the instrument to rapidly heat to a start temperature approximately 15-20 °C below the scouted melting point.

-

Set the ramp rate to a slow, controlled value of 1 °C/min . This is the most critical parameter. A fast rate will overshoot the true transition temperatures and merge distinct events.[8]

-

-

Observation & Recording :

-

Record the Onset Temperature : The temperature at which the first drop of liquid is observed.

-

Record the Decomposition Temperature : The temperature at which visible changes like darkening, charring, or gas evolution begin. The literature value of ~182 °C is likely this event.[1][3]

-

Note all visual observations in detail (e.g., "sample shrinks at 120°C, begins to melt at 180°C, turns dark brown at 183°C").

-

Caption: Workflow for Capillary Melting Point Determination.

Protocols II & III: Advanced Thermal Analysis for Definitive Characterization

To deconstruct the complex thermal behavior of ATCA hydrate, we must employ techniques that can quantitatively measure changes in mass and heat flow. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the authoritative methods for this purpose.

4.1. Protocol II: Thermogravimetric Analysis (TGA)

4.1.1. Principle TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for quantifying water loss during dehydration.[10][11]

4.1.2. Experimental Protocol

-

Instrument Calibration : Ensure the TGA is calibrated for mass and temperature using appropriate standards.

-

Sample Preparation : Place 5-10 mg of the finely powdered ATCA hydrate into a tared TGA pan (typically aluminum or platinum). An accurate initial mass is crucial.

-

Atmosphere : Use an inert atmosphere, such as nitrogen gas, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Heating Program :

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min .

-

-

Data Analysis :

-

Plot mass (%) vs. temperature (°C).

-

Identify the temperature range of any mass loss steps.

-

Calculate the percentage mass loss for each step. This value can be used to determine the number of water molecules ('x') in the hydrate formula. For example, the loss of one water molecule from a monohydrate (FW 146.11) corresponds to a mass loss of (18.02 / 146.11) * 100% = 12.3%.

-

4.2. Protocol III: Differential Scanning Calorimetry (DSC)

4.2.1. Principle DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It detects endothermic events (like dehydration and melting, which absorb heat) and exothermic events (like some decompositions, which release heat).[11]

4.2.2. Experimental Protocol

-

Instrument Calibration : Ensure the DSC is calibrated for temperature and enthalpy using an indium standard.

-

Sample Preparation : Place 2-5 mg of the powdered sample into an aluminum DSC pan. Crimp the pan with a lid. It is often useful to pierce the lid to allow evolved gases (like water vapor) to escape.

-

Atmosphere : Use an inert nitrogen atmosphere (50 mL/min).

-

Heating Program :

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at 10 °C/min .

-

-

Data Analysis :

-

Plot heat flow (mW) vs. temperature (°C).

-

Identify endothermic peaks (valleys) and exothermic peaks (hills).

-

Correlate these peaks with events observed in TGA. A broad endotherm coinciding with mass loss in TGA confirms dehydration. A sharp endotherm with no mass loss would indicate true melting. An exothermic peak indicates decomposition.

-

Synthesizing the Data: A Complete Thermal Profile

Neither of these techniques in isolation tells the full story. The power of this guide lies in the synthesis of all three datasets.

| Technique | Expected Observation for ATCA Hydrate | Interpretation |

| Capillary Method | Shrinking/slight change below melting point; sudden melting/browning/gas evolution at ~182°C. | Suggests a thermal event prior to the main "melting," which appears to be a decomposition. |

| TGA | A distinct mass loss step beginning around 100-140°C, corresponding to the loss of water.[11] A second, more rapid mass loss occurs at higher temperatures (>180°C). | Quantifies the amount of water, confirming the hydrate nature. The second mass loss confirms decomposition. |

| DSC | A broad endothermic peak corresponding to the TGA mass loss. A second, sharper thermal event (endo- or exothermic) at ~180-190°C, corresponding to the decomposition seen in TGA. | Confirms the dehydration event is endothermic. Characterizes the decomposition event's thermal signature. |

Conclusion from Synthesized Data: The reported melting point of this compound at ~182 °C is not a true melting point. It is the temperature at which the anhydrous material, formed after an earlier dehydration event, undergoes rapid and visible thermal decomposition. For any process involving heating this material (e.g., drying, reaction chemistry), it is crucial to know that significant physical and chemical changes begin far below this literature value. The material's stability is limited by the onset of dehydration, not the final decomposition temperature. This authoritative understanding, grounded in a multi-technique, self-validating approach, is essential for reliable and reproducible science.

References

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

This compound, 250 g . Carl ROTH. [Link]

-

This compound, 1 X 25 g (282073-25G) . Alkali Scientific. [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis . Mettler Toledo. [Link]

-

Melting point determination . University of Calgary. [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids . MDPI. [Link]

-

Determining the Formula of a Hydrate . Le Moyne College. [Link]

-

Measuring the Melting Point . Westlab Canada. [Link]

-

Hydrates and melting points . Chemistry Stack Exchange. [Link]

-

3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate . Oakwood Chemical. [Link]

- Process for the preparation of 3-amino-1,2,4-triazole.

-

Thermodynamics and Catalytic Properties of Two Novel Energetic Complexes Based on 3-Amino-1,2,4-triazole-5-carboxylic Acid . National Institutes of Health (NIH). [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures . University of Tennessee at Chattanooga. [Link]

-

The Structural Dependence of the Thermal Stability of Citrates . University of Tennessee at Chattanooga. [Link]

-

Thermal decomposition of 4-amino-1,2,4-triazolium nitrate under infrared laser heating . ResearchGate. [Link]

Sources

- 1. 3-アミノ-1,2,4-トリアゾール-5-カルボン酸 水和物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy this compound | 304655-78-5 [smolecule.com]

- 3. alkalisci.com [alkalisci.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C3H6N4O3 | CID 16211818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hidayuchemical.com [hidayuchemical.com]

- 8. mt.com [mt.com]

- 9. Determining the Formula of a Hydrate [web.lemoyne.edu]

- 10. libjournals.unca.edu [libjournals.unca.edu]

- 11. Thermodynamics and Catalytic Properties of Two Novel Energetic Complexes Based on 3-Amino-1,2,4-triazole-5-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate: An In-depth Technical Guide

Introduction

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a triazole ring substituted with both a carboxylic acid and an amino group, makes it a versatile building block for the synthesis of novel pharmaceutical agents and metal-organic frameworks.[1][2] The presence of multiple functional groups capable of hydrogen bonding also leads to the formation of a stable hydrate, where water molecules are incorporated into the crystal lattice.

A thorough understanding of the molecular structure and purity of this compound is paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for elucidating the structural features and confirming the identity of this molecule. This guide provides a comprehensive overview of the spectral data for this compound, detailing the theoretical basis for spectral assignments, robust experimental protocols, and an analysis of the influence of the water of hydration on the spectral features.

Molecular Structure and Tautomerism

3-Amino-1,2,4-triazole-5-carboxylic acid can exist in several tautomeric forms due to the mobility of protons on the triazole ring and the amino group. The potential for tautomerism is a critical consideration in spectral interpretation, as the observed spectrum may represent an average of these forms in solution.

Caption: Potential tautomers of 3-Amino-1,2,4-triazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of this compound. The presence of exchangeable protons (from the carboxylic acid, amino group, triazole NH, and water) necessitates the use of a deuterated aprotic solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), to observe their signals.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the exchangeable protons of the amino group, the triazole ring, the carboxylic acid, and the water of hydration. The exact chemical shifts of these protons are sensitive to concentration, temperature, and residual water in the solvent.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Highly deshielded and often broad due to hydrogen bonding and chemical exchange. Signal will disappear upon D₂O exchange. |

| Triazole (-NH) | 11.0 - 14.0 | Broad Singlet | The position is dependent on the dominant tautomeric form. Signal will disappear upon D₂O exchange. |

| Amino (-NH₂) | 5.5 - 7.5 | Broad Singlet | The chemical shift can vary significantly. Signal will disappear upon D₂O exchange. |

| Water (H₂O) | ~3.3 | Singlet | The chemical shift of the water of hydration can vary and may overlap with the residual solvent peak. |

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule. Based on data from similar 3-amino-1,2,4-triazole derivatives, the following chemical shifts can be anticipated.[3]

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-COOH) | 160 - 175 | The carbonyl carbon is significantly deshielded. |

| Triazole C3 (-C-NH₂) | 150 - 160 | Carbon bearing the amino group. |

| Triazole C5 (-C-COOH) | 155 - 165 | Carbon bearing the carboxylic acid group. |

Experimental Protocol for NMR Data Acquisition

The choice of experimental parameters is crucial for obtaining high-quality, interpretable NMR spectra. The following protocol is a validated starting point for the analysis of this compound.

Caption: Workflow for NMR analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in this compound. The presence of O-H, N-H, C=O, C=N, and C-N bonds will give rise to a characteristic infrared spectrum.

Expected IR Spectral Data and the Influence of Hydration

The IR spectrum of the hydrated form is expected to show significant differences from the anhydrous form, particularly in the high-frequency region (2500-3600 cm⁻¹). The water of hydration will introduce a broad O-H stretching band.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Notes |

| O-H (Water of Hydration) | 3500 - 3200 (broad) | Stretching | This broad absorption is a key indicator of the presence of water in the sample. |

| N-H (Amino & Triazole) | 3400 - 3100 (multiple bands) | Stretching | These bands will be broad due to hydrogen bonding and may overlap with the O-H stretch from water. |

| O-H (Carboxylic Acid) | 3300 - 2500 (very broad) | Stretching | A very broad absorption characteristic of hydrogen-bonded carboxylic acid dimers. |

| C=O (Carboxylic Acid) | 1720 - 1680 | Stretching | Strong absorption, potentially shifted to a lower wavenumber due to conjugation and hydrogen bonding. |

| C=N (Triazole Ring) | 1650 - 1550 | Stretching | Characteristic of the triazole ring system. |

| N-H (Amino) | 1640 - 1580 | Bending (Scissoring) | Confirms the presence of the primary amino group. |

| C-N | 1400 - 1200 | Stretching | Multiple bands are expected from the triazole ring and the C-N bond of the amino group. |

The water of hydration plays a crucial role in the supramolecular structure through hydrogen bonding. This extensive hydrogen-bonding network can cause a broadening and shifting of the N-H and O-H stretching vibrations.

Experimental Protocol for IR Data Acquisition

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method are suitable.

Caption: Common workflows for solid-state IR analysis.

Conclusion

The spectroscopic characterization of this compound by NMR and IR provides a detailed picture of its molecular structure. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the presence of key functional groups, while the IR spectrum provides a characteristic fingerprint of the molecule's vibrational modes. The presence of water of hydration is most clearly evidenced by a broad O-H stretching band in the IR spectrum. The interpretation of the spectra must take into account the potential for tautomerism and the extensive hydrogen bonding network within the crystal lattice. The protocols outlined in this guide provide a robust framework for obtaining high-quality spectral data, ensuring the reliable identification and characterization of this important heterocyclic compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. [Link]

-

SpectraBase. 3-amino-1H-1,2,4-triazole-5-carboxylic acid. [Link]

-

Alkali Scientific. This compound. [Link]

-

Central Asian Journal of Theoretical and Applied Sciences. Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl) Phenol and Its Coordinatio. [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATZc) is a heterocyclic compound of significant interest, serving as a versatile scaffold in medicinal chemistry and agrochemical development. Its biological activities are intrinsically linked to its ability to modulate specific enzymatic pathways. This technical guide provides a comprehensive analysis of the core mechanism of action of ATZc, with a primary focus on its well-documented role as an enzyme inhibitor. We will delve into its interaction with key targets, the resultant effects on cellular signaling, and the broader implications for its application in drug discovery and beyond. This document is intended to be a resource for researchers, offering both foundational knowledge and practical insights into the experimental evaluation of this compelling molecule.

Introduction: The Chemical and Biological Landscape of ATZc

This compound is a derivative of the 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms.[1] The presence of both an amino (-NH₂) and a carboxylic acid (-COOH) group on this scaffold imparts a unique combination of chemical reactivity and potential for biological interactions.[1] While the parent compound, 3-amino-1,2,4-triazole (Amitrole), has been extensively studied as a herbicide and an inhibitor of various enzymes, the addition of the carboxylic acid moiety in ATZc significantly influences its physicochemical properties and may alter its target specificity and potency.[2][3]

ATZc is a white to off-white crystalline solid that is sparingly soluble in water.[4] It serves as a key intermediate in the synthesis of a wide range of pharmaceutical and agricultural compounds, including potential antifungal, antibacterial, and anticancer agents.[5][6][7] The 1,2,4-triazole core is a well-established pharmacophore, present in numerous approved drugs, highlighting the therapeutic potential of its derivatives.[8]

Core Mechanism of Action: Enzyme Inhibition

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes. This section will explore the key enzymatic targets of ATZc and the nature of these inhibitory interactions.

Primary Target: Catalase

The most definitively characterized target of ATZc is catalase, a crucial antioxidant enzyme responsible for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[9][10] The accumulation of H₂O₂, a reactive oxygen species (ROS), can lead to oxidative stress and cellular damage.

A key study demonstrated that ATZc inhibits human erythrocyte catalase in a pH-dependent manner.[9] The inhibitory potency of ATZc was found to be strongest at a physiological pH of 7.5.[9] The parent compound, 3-amino-1,2,4-triazole (Amitrole), is known to be a specific and irreversible inhibitor of catalase, forming a covalent bond with the enzyme's active site.[11][12] While the precise nature of ATZc's inhibition (e.g., competitive, non-competitive, irreversible) requires further kinetic studies, its demonstrated effect on catalase activity is a cornerstone of its mechanism of action.

Quantitative Data on Catalase Inhibition by ATZc

| pH | IC₅₀ (µM) |

| 5.5 | 49.01 |

| 6.0 | 45.74 |

| 6.5 | 27.92 |

| 7.0 | 26.16 |

| 7.5 | 23.21 |

| 8.0 | 27.88 |

| 8.5 | 26.52 |

| Data from Çıkrıkcı K, Gençer N. Effect of 3-Amino-1,2,4-Triazole-5-Carboxylic Acid on Human Blood Erythrocyte Catalase. JOTCSA. 2024;11(2):541-6.[9] |

Potential Antifungal Target: Lanosterol 14α-demethylase (CYP51)

The 1,2,4-triazole scaffold is a hallmark of a major class of antifungal drugs known as azoles.[8] These agents, including fluconazole and itraconazole, function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[13][14] The inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[8]

Given that ATZc possesses this critical 1,2,4-triazole core, it is highly probable that its derivatives can be designed to target fungal CYP51. Molecular docking studies of other 1,2,4-triazole derivatives have demonstrated favorable binding interactions with the active site of CYP51.[15] The amino and carboxylic acid groups of ATZc provide versatile handles for chemical modification to optimize binding affinity and selectivity for fungal CYP51 over its human orthologs.

Other Potential Targets Based on the Parent Compound (Amitrole)

The well-characterized biological activities of the parent compound, 3-amino-1,2,4-triazole (Amitrole), provide valuable insights into other potential mechanisms of action for ATZc. These include:

-

Inhibition of Histidine Biosynthesis: Amitrole is a known competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme involved in the biosynthesis of the amino acid histidine.[2] This mechanism is particularly relevant to its herbicidal activity.

-

Inhibition of Heme Synthesis: Amitrole has been shown to inhibit heme synthesis.[3] Heme is a critical component of numerous proteins, including hemoglobin and cytochromes.

-

Inhibition of Mitoribosomal Protein Synthesis: Studies in Neurospora crassa have demonstrated that Amitrole can directly and specifically inhibit protein synthesis on mitochondrial ribosomes (mitoribosomes).[3]

Further research is required to determine the extent to which ATZc shares these inhibitory activities with its parent compound. The presence of the carboxylic acid group may alter its ability to interact with the active sites of these enzymes.

Downstream Cellular Effects and Signaling Pathways

The inhibition of key enzymes by ATZc triggers a cascade of downstream cellular events. The most direct consequence of catalase inhibition is an increase in intracellular levels of reactive oxygen species (ROS), leading to a state of oxidative stress.

Induction of Oxidative Stress

By inhibiting catalase, ATZc disrupts the cellular antioxidant defense system, leading to an accumulation of hydrogen peroxide. This elevation in ROS can have profound effects on cellular function, including:

-

Damage to Cellular Macromolecules: ROS can indiscriminately damage lipids, proteins, and DNA, leading to impaired cellular function and potentially apoptosis.

-

Modulation of Redox-Sensitive Signaling Pathways: Many signaling pathways are regulated by the cellular redox state. Increased ROS can activate pro-inflammatory pathways, such as the NF-κB pathway, and modulate the activity of transcription factors involved in the antioxidant response.[16]

Figure 2: Experimental workflow for the in vitro catalase inhibition assay.

Cellular Reactive Oxygen Species (ROS) Assay

This protocol measures the change in intracellular ROS levels in response to ATZc treatment.

Materials:

-

Adherent cell line (e.g., HeLa, HepG2)

-

Cell culture medium and supplements

-

This compound (ATZc)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture:

-

Seed cells in a 96-well plate (for plate reader) or on glass coverslips (for microscopy) and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of ATZc (and a vehicle control) for a desired period (e.g., 1-24 hours).

-

-

Probe Loading:

-

Remove the treatment medium and wash the cells with PBS.

-

Incubate the cells with a working solution of DCFH-DA in serum-free medium for 30-60 minutes in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

-

Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.

-

-

Data Analysis:

-

Normalize the fluorescence intensity to cell viability (e.g., using an MTT or crystal violet assay) to account for any cytotoxic effects of ATZc.

-

Express the results as the fold change in ROS levels compared to the vehicle control.

-

Broader Implications and Future Directions

The understanding of the mechanism of action of this compound has significant implications for both drug discovery and agricultural science.

-

Therapeutic Potential: As an inhibitor of catalase, ATZc and its derivatives could be explored as pro-oxidant therapies for certain cancers, where elevated ROS levels can selectively kill cancer cells. Furthermore, its 1,2,4-triazole scaffold makes it an attractive starting point for the development of novel antifungal agents targeting CYP51.

-

Agricultural Applications: The potential for ATZc and its derivatives to inhibit enzymes in plant-specific pathways, such as histidine biosynthesis, warrants further investigation for their use as herbicides or plant growth regulators. [4] Future research should focus on:

-

Detailed Kinetic and Structural Studies: Elucidating the precise mode of inhibition of catalase by ATZc and obtaining structural information on the enzyme-inhibitor complex.

-

Target Deconvolution: Identifying other potential enzymatic targets of ATZc to build a more complete mechanistic picture.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of ATZc and its optimized derivatives in relevant animal models.

Conclusion

This compound is a molecule with a well-defined primary mechanism of action centered on the inhibition of catalase. This activity leads to an increase in intracellular reactive oxygen species, which can have diverse downstream effects on cellular signaling and viability. The presence of the versatile 1,2,4-triazole scaffold also suggests a strong potential for the development of derivatives targeting other key enzymes, particularly in the realm of antifungal drug discovery. This technical guide has provided a comprehensive overview of the current understanding of ATZc's mechanism of action and has outlined key experimental approaches for its further investigation. As research in this area continues, a deeper understanding of this intriguing molecule will undoubtedly unlock new opportunities for therapeutic and agricultural innovation.

References

- Feinstein RN, Berliner S, Green FO. Mechanism of inhibition of catalase by 3-amino-1,2,4-triazole. Arch Biochem Biophys. 1958 Jul;76(1):32-44.

- Çıkrıkcı K, Gençer N.

- Matsui H, Gsell W, Riederer P, Grunblatt E, Konradi C. [Metabolism of 3-amino-1,2,4-triazole in rats]. Arch Toxicol. 1975 Dec 18;34(4):315-24.

- Ueda M, Tanaka A, Fukui S. Effect of catalase-specific inhibitor 3-amino-1,2,4-triazole on yeast peroxisomal catalase in vivo. Eur J Biochem. 1982 Nov;128(2-3):519-24.

-

DergiPark. Effect of 3-Amino-1,2,4-Triazole-5-Carboxylic Acid on Human Blood Erythrocyte Catalase. Available from: [Link]

- Lee H, Lee MY, Kim Y, et al. Intracellular Growth Inhibition and Host Immune Modulation of 3-Amino-1,2,4-triazole in Murine Brucellosis. Int J Mol Sci. 2021;22(11):5948.

- Khan I, Ibrar A, Abbas N, et al. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Infect Drug Resist. 2021;14:3627-3642.

- Margoliash E, Novogrodsky A. A study of the inhibition of catalase by 3-amino-1:2:4:-triazole. Biochem J. 1958 Mar;68(3):468-75.

- Sun D, Wang Z, Zheng Q, Zhang H. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Front Chem. 2020;8:578961.

-

Bohrium. design-synthesis-and-antifungal-activities-of-novel-1-2-4-triazole-derivatives. Available from: [Link]

- Smith G, Kennard CH, Shields KJ, et al. Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. J Chem Soc Perkin Trans 2. 1999;(1):155-158.

-

PubChem. This compound. Available from: [Link]

-

protocols.io. Intracellular ROS Assay. Available from: [Link]

-

protocols.io. Measurement of Intracellular Reactive Oxygen Species (ROS) levels in Human PMN. Available from: [Link]

-

ResearchGate. Kinetics of the Irreversible Inhibition of Catalase by 3-Amino-1,2,4-triazole in the Presence of Hydrogen Peroxide and Catalase-Hydrogen Peroxide Complex I Hydrogen Donors. Available from: [Link]

- Dikalov SI, Dikalova AE, Bikineyeva AT, Schmidt HH, Harrison DG, Griendling KK.

- Ooi L, Lee M, Smith R.

- Kumar V, Kumar S, Kumar A, Singh S. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa. Biochim Biophys Acta. 1980 Apr 30;607(2):339-49.

- Brown RA, Critz SD, Harken AH. Catalase inhibition with 3-amino-1,2,4-triazole does not abolish infarct size reduction in heat-shocked rats. J Mol Cell Cardiol. 1996;28(3):535-540.

- Zhang J, Liu W, Li R, et al. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Front Microbiol. 2021;12:699949.

-

MMPC. Catalase Protocol. Available from: [Link]

-

American Society for Microbiology. Catalase Test Protocol. Available from: [Link]

- Asif M. Novel 1, 2, 4-Triazoles as Antifungal Agents. J Fungi (Basel). 2022;8(3):269.

- Kalyanaraman B, Darley-Usmar V, Davies KJ, et al. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxid Redox Signal. 2012;16(11):1273-1284.

-

ResearchGate. Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Available from: [Link]

-

Tolyltriazole | Benzotriazole. 3-Amino-1,2,4-Triazole-5-Carboxylic Acid. Available from: [Link]

-

MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Available from: [Link]

-

ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Available from: [Link]

-

ResearchGate. Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Available from: [Link]

-

Alkali Scientific. This compound, 1 X 25 g (282073-25G). Available from: [Link]

-